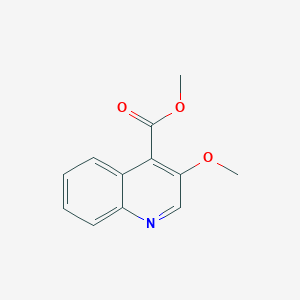

Methyl 3-methoxyquinoline-4-carboxylate

Overview

Description

Methyl 3-methoxyquinoline-4-carboxylate: is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Chemistry: Methyl 3-methoxyquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs .

Industry: In the materials science field, quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials .

Mechanism of Action

The mechanism of action of methyl 3-methoxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with various molecular targets, such as enzymes or receptors, to exert their therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

- Quinoline-4-carboxylic acid

- 3-Methoxyquinoline

- Methyl quinoline-4-carboxylate

Comparison: Methyl 3-methoxyquinoline-4-carboxylate is unique due to the presence of both a methoxy group and an ester functional group on the quinoline ringCompared to quinoline-4-carboxylic acid, the ester group in this compound makes it more lipophilic, which can affect its biological activity and solubility .

Properties

IUPAC Name |

methyl 3-methoxyquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRTAGGFCWXDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)